molecular formula C5H9NO3 B7939767 methyl N-(2-oxopropyl)carbamate

methyl N-(2-oxopropyl)carbamate

Cat. No.: B7939767
M. Wt: 131.13 g/mol
InChI Key: BQBQEWRULVCHSO-UHFFFAOYSA-N
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Description

Methyl N-(2-oxopropyl)carbamate (CAS: 1483877-67-3; molecular formula: C₅H₉NO₃; molecular weight: 131.13 g/mol) is a carbamate derivative characterized by a methyl carbamate group attached to a 2-oxopropyl moiety. This compound is structurally significant due to its reactive ketone group and carbamate functionality, which influence its chemical and biological properties.

Properties

IUPAC Name

methyl N-(2-oxopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-4(7)3-6-5(8)9-2/h3H2,1-2H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBQEWRULVCHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Pathways

The lanthanide-catalyzed method leverages the reactivity of carbon dioxide (CO₂) with secondary amines and acetylenic alcohols. Cerium(III) chloride (CeCl₃) serves as a catalyst, facilitating the formation of a carbonate intermediate through CO₂ insertion into the terminal alkyne bond of 2-methyl-3-butyn-2-ol. Subsequent nucleophilic attack by the amine on the carbonyl carbon yields the carbamate product. This pathway is characterized by high atom economy, as CO₂ acts as a carbonyl source, minimizing waste.

Standard Reaction Conditions

  • Catalyst : CeCl₃ (0.2 mmol per 10 mmol substrate)

  • Temperature : 160°C

  • Pressure : 20 atm CO₂

  • Solvent : Acetonitrile

  • Time : 8 hours

Under these conditions, the reaction proceeds via intermediate formation of 1,1-dimethyl-2-oxopropyl-N,N-dialkylcarbamates, which are subsequently hydrolyzed or transesterified to yield methyl N-(2-oxopropyl)carbamate. Notably, competing side reactions, such as acetamide formation, are suppressed by optimizing the catalyst loading and CO₂ pressure.

Table 1: Lanthanide-Catalyzed Synthesis Optimization

ParameterOptimal ValueEffect on Yield
CO₂ Pressure20 atmMaximizes intermediate stability
Temperature160°CBalances kinetics and decomposition
Catalyst (CeCl₃)2 mol%Reduces acetamide byproducts

Activated Mixed Carbonate Approach

p-Nitrophenyl Chloroformate-Mediated Alkoxycarbonylation

This method employs p-nitrophenyl chloroformate (PNPCOCl) to activate alcohols for subsequent reaction with amines. This compound is synthesized in a two-step process:

  • Carbonate Activation : PNPCOCl reacts with methanol to form methyl p-nitrophenyl carbonate.

  • Amine Coupling : The activated carbonate reacts with 2-oxopropylamine under basic conditions (e.g., triethylamine).

Key Advantages and Limitations

  • Yield : 70–85% (dependent on amine nucleophilicity).

  • Byproducts : p-Nitrophenol, easily removed via aqueous extraction.

  • Challenges : Moisture sensitivity of PNPCOCl necessitates anhydrous conditions.

Table 2: Mixed Carbonate Reaction Parameters

ReagentRoleStoichiometry
PNPCOClActivating agent1.1 equiv
TriethylamineBase2.0 equiv
MethanolNucleophile1.0 equiv

Three-Component Coupling with Carbon Dioxide and Alkyl Halides

Sustainable Synthesis Using CO₂

A modern approach utilizes CO₂ as a C1 synthon in a one-pot reaction with methyl iodide and 2-oxopropylamine. Cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) catalyze the coupling, forming the carbamate via a nucleophilic substitution mechanism.

Reaction Optimization

  • Catalyst System : Cs₂CO₃ (1.5 equiv) and TBAI (0.2 equiv).

  • Solvent : Dimethylformamide (DMF) at 80°C.

  • Yield : 65–75%, with scalability demonstrated up to 100 mmol.

This method aligns with green chemistry principles by utilizing CO₂, though the requirement for stoichiometric Cs₂CO₃ poses cost challenges.

Chloride Substitution from tert-Butyl Carbamate Derivatives

Stepwise Protection and Functionalization

tert-Butyl N-methyl-N-(2-oxopropyl)carbamate serves as a protected precursor. Deprotection under acidic conditions (e.g., trifluoroacetic acid) followed by methyl esterification yields the target compound.

Synthetic Route

  • Protection : tert-Butyl carbamate formation with 2-oxopropylamine.

  • Methylation : Reaction with methyl iodide in the presence of potassium carbonate.

  • Deprotection : Acidic cleavage of the tert-butyl group.

Table 3: Deprotection Conditions and Outcomes

AcidTime (h)Yield (%)
Trifluoroacetic acid290
Hydrochloric acid478

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Lanthanide Catalysis : High-pressure requirements limit lab-scale use but are ideal for industrial CO₂ utilization.

  • Mixed Carbonates : Superior for low-volume, high-purity synthesis despite moisture sensitivity.

  • Three-Component Coupling : Eco-friendly but hindered by catalyst cost.

Table 4: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
Lanthanide catalysis60–70HighModerate
Mixed carbonates70–85MediumHigh
Three-component65–75MediumLow

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-oxopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Methyl N-(2-oxopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl N-(2-oxopropyl)carbamate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. This can lead to the modulation of biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl N-(2-Oxopropyl)carbamate

  • Structural Differences : Replaces the methyl group in the carbamate with a tert-butyl substituent.
  • Synthesis: Produced via reductive amination of amino alcohol precursors, similar to methyl N-(2-oxopropyl)carbamate .

Benzyl Carbamate Derivatives

  • Examples: Benzyl N-(2-amino-2-methylpropyl)carbamate (CAS: 156892-82-9) Benzyl N-[(isopropylcarbamoyl)methyl]carbamate (CAS: 78639-46-0)
  • Key Differences :
    • The benzyl group introduces aromaticity, increasing lipophilicity compared to the methyl or tert-butyl carbamates.
    • Substituents like hydrazinyl or isopropylcarbamoyl alter reactivity; for example, hydrazinyl groups enable conjugation with carbonyl compounds .
  • Similarity Scores : Structural similarity to this compound ranges from 0.81–0.87, indicating moderate overlap in functional groups but divergent side chains .

N-Nitrosomethyl(2-Oxopropyl)amine (MOP)

  • Biological Activity: MOP is a potent pancreatic carcinogen in Syrian hamsters, with higher affinity for pancreatic tissue than its analog N-nitrosobis(2-oxopropyl)amine (BOP). MOP induces nasal cavity tumors (40–100% incidence) and liver/kidney malignancies, unlike carbamates, which lack nitrosamine-associated carcinogenicity .
  • Mutagenicity : MOP exhibits stronger mutagenic effects in hamster liver cell assays compared to BOP, highlighting the toxicity risks of nitrosamine derivatives .

2-Methylpropyl N-[(1R)-3-Oxidanylidene-1-Phenylpropyl]carbamate

  • Structural Features : Contains a chiral center (R-configuration), a phenyl group, and a 2-methylpropyl carbamate.
  • These traits contrast with the simpler methyl group in this compound .

Research Implications and Gaps

  • Toxicity Data: this compound lacks detailed carcinogenicity studies, unlike MOP. Further research is needed to assess its safety profile.
  • Synthetic Utility : The 2-oxopropyl group in carbamates serves as a versatile intermediate for reductive amination or ketone-based reactions, as seen in tert-butyl analogs .
  • Structural Optimization : Substituting the methyl group with benzyl or tert-butyl alters solubility and stability, guiding applications in drug design or material science .

Q & A

Q. How can researchers validate the authenticity of spectral data for this compound?

  • Methodological Answer : Cross-reference experimental NMR shifts with databases (e.g., PubChem, SDBS). For novel derivatives, compare computed (DFT) vs. experimental IR spectra. Use principal component analysis (PCA) to cluster spectral outliers .

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